(R)-1-(6-(metilamino)pirimidin-4-il)pirrolidin-3-ol

Descripción general

Descripción

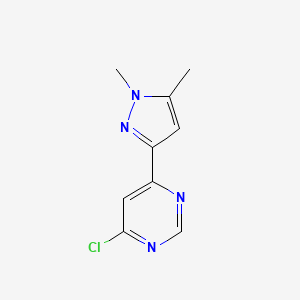

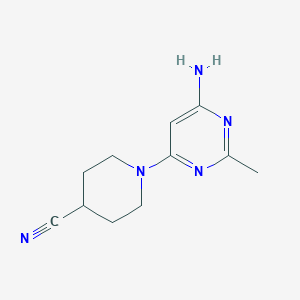

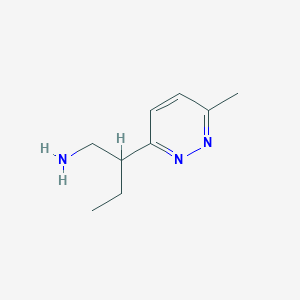

(R)-1-(6-(Methylamino)pyrimidin-4-yl)pyrrolidin-3-ol, or more commonly known as MMP, is an organic compound that has been studied extensively for its potential applications in various scientific fields. Its structure is composed of a pyrrolidine ring, a pyrimidine ring, and an amino group. MMP has been found to possess a wide range of properties and has been used in a variety of research studies.

Aplicaciones Científicas De Investigación

Investigación Farmacéutica: Inhibición Selectiva de JAK1

Este compuesto se ha identificado como un inhibidor selectivo de JAK1, lo cual es significativo en el desarrollo de nuevos agentes terapéuticos. JAK1 es una enzima que transmite señales para la respuesta inmunitaria, y su inhibición puede ser beneficiosa para tratar enfermedades autoinmunitarias. El compuesto exhibió un valor de IC50 de 8.5 nM contra JAK1, lo que indica una potente actividad inhibitoria con un índice de selectividad de 48 sobre JAK2 . Esto lo convierte en un candidato prometedor para el desarrollo y optimización de medicamentos.

Química Medicinal: Optimización para Uso Terapéutico

En química medicinal, el compuesto ha sido sometido a varias pruebas para optimizarlo como un compuesto líder. Esto incluye ADME in vitro (absorción, distribución, metabolismo y excreción), pruebas de hERG (gen relacionado con el humano Ether-à-go-go), perfil de cinasa y pruebas farmacocinéticas. Estos estudios son cruciales para determinar la seguridad y eficacia del compuesto antes de que pueda considerarse para ensayos clínicos .

Estudios Biológicos: Eficacia en Modelos de Enfermedad

El compuesto se ha probado en estudios in vivo en ratones y ratas para su eficacia en modelos de CIA (artritis inducida por colágeno) y AIA (artritis inducida por adyuvante). Estos modelos se utilizan para simular la artritis reumatoide humana, y la efectividad del compuesto en estos modelos indica un potencial para el tratamiento de enfermedades inflamatorias .

Síntesis Química: Diseño de Andamio Principal

En el campo de la síntesis química, el compuesto sirve como un andamio principal para el diseño de inhibidores selectivos. El diseño estructural se basa en la combinación de la 7-deazapurina de tofacitinib y la 5-azaspiro[2.4]heptan-7-amina. Este enfoque permite la creación de compuestos con actividades de destino específicas, lo cual es un aspecto fundamental del diseño racional de medicamentos .

Perfil de Inhibidor de Cinasa

El papel del compuesto en el perfil de inhibidores de cinasa es proporcionar información sobre su selectividad y potencia contra un panel de cinasas. Esto es importante para predecir posibles efectos fuera del objetivo y para comprender el mecanismo de acción del compuesto dentro de las vías de señalización celular .

Perfil de ADME para el Desarrollo de Medicamentos

El perfil de ADME es esencial en el desarrollo de medicamentos para predecir cómo se comporta el compuesto en el cuerpo. El perfil de ADME del compuesto ayuda a los investigadores a comprender su potencial como candidato a fármaco, incluida su biodisponibilidad, vida media y posibles interacciones con otros fármacos .

Estudios Farmacocinéticos

Los estudios farmacocinéticos se llevan a cabo para comprender la dinámica del compuesto dentro del sistema biológico. Esto incluye su tasa de absorción, distribución dentro del cuerpo, metabolismo y vías de excreción. Dichos estudios son críticos para la determinación de la dosis y para garantizar que se alcancen niveles terapéuticos sin toxicidad .

Desarrollo de Agentes Terapéuticos para Enfermedades Autoinmunitarias

Finalmente, la aplicación del compuesto se extiende al desarrollo de agentes terapéuticos para enfermedades autoinmunitarias. Al inhibir selectivamente JAK1, puede modular la respuesta del sistema inmunitario, ofreciendo un enfoque dirigido para tratar afecciones como la artritis reumatoide y la psoriasis .

Mecanismo De Acción

Target of Action

The primary target of ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol is the Janus kinase 1 (JAK1). JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway .

Mode of Action

®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol acts as a selective inhibitor of JAK1. It binds to the kinase domain of JAK1, inhibiting its activity. This prevents the phosphorylation and activation of STAT proteins, which are responsible for transducing signals from cytokines and growth factors .

Biochemical Pathways

The inhibition of JAK1 affects the JAK-STAT signaling pathway. This pathway is involved in various biological processes, including cell proliferation, differentiation, cell migration, and apoptosis. By inhibiting JAK1, ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol can modulate these processes .

Pharmacokinetics

These properties impact the bioavailability of the compound, determining how much of the drug reaches its target .

Result of Action

The inhibition of JAK1 by ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol leads to a decrease in the activation of STAT proteins. This can result in reduced inflammation and immune response, making it potentially useful in the treatment of diseases such as rheumatoid arthritis .

Action Environment

The action of ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol can be influenced by various environmental factors. For example, the presence of other drugs could affect its metabolism and excretion. Additionally, factors such as pH and temperature could potentially affect the stability and efficacy of the compound .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

MMP has several advantages and limitations when used in laboratory experiments. One of the main advantages of MMP is its low toxicity, which makes it safe to use in laboratory experiments. Additionally, MMP is relatively inexpensive and easy to synthesize, making it a cost-effective option for laboratory experiments. However, MMP is not very stable and can degrade over time, making it necessary to use fresh samples in experiments. Furthermore, MMP is not very soluble in water, making it difficult to use in aqueous solutions.

Direcciones Futuras

The potential applications of MMP are vast, and there are many possible future directions for research. One potential direction is to further investigate the biochemical and physiological effects of MMP. Additionally, further research could be conducted to explore the potential therapeutic applications of MMP, such as its use in drug design and synthesis. Furthermore, research could also be conducted to explore the structure-activity relationships of MMP and to develop novel methods for synthesizing MMP. Finally, further research could be conducted to explore the potential applications of MMP in other fields, such as biotechnology and nanotechnology.

Análisis Bioquímico

Biochemical Properties

®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the key interactions is with Janus kinase 1 (JAK1), where ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol acts as a selective inhibitor . This interaction is crucial for modulating signaling pathways involved in immune responses and inflammation. Additionally, ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol may interact with other proteins and enzymes, influencing their activity and stability.

Molecular Mechanism

The molecular mechanism of action of ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol involves its binding interactions with biomolecules. As a JAK1 inhibitor, ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol binds to the ATP-binding site of the enzyme, preventing its activation and subsequent phosphorylation of downstream targets . This inhibition leads to a decrease in cytokine signaling and immune response. Additionally, ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol may interact with other enzymes and proteins, leading to changes in their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained inhibition of JAK1 and other targets, potentially leading to changes in cellular processes and function.

Dosage Effects in Animal Models

The effects of ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol vary with different dosages in animal models. At lower doses, the compound may exhibit selective inhibition of JAK1, leading to desired therapeutic effects without significant toxicity. At higher doses, ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol may cause adverse effects, such as off-target interactions and toxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of JAK1 and other targets.

Metabolic Pathways

®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can affect its activity and function . Additionally, ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol may influence metabolic flux and metabolite levels, impacting cellular energy production and homeostasis.

Transport and Distribution

The transport and distribution of ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol within cells and tissues are critical for its activity and function. The compound may be transported by specific transporters and binding proteins, influencing its localization and accumulation within cells . This distribution can affect the compound’s efficacy and potential side effects, as well as its interactions with target biomolecules.

Subcellular Localization

The subcellular localization of ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol is important for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.

Propiedades

IUPAC Name |

(3R)-1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-10-8-4-9(12-6-11-8)13-3-2-7(14)5-13/h4,6-7,14H,2-3,5H2,1H3,(H,10,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRJOMKPNFJMPK-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC=N1)N2CCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=CC(=NC=N1)N2CC[C@H](C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481743.png)

![6-phenyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481744.png)

![6-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481745.png)

![1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481746.png)

![1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1481748.png)

![methyl 2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetate](/img/structure/B1481749.png)

![1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1481750.png)

![7-phenyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481751.png)

![4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidine](/img/structure/B1481758.png)